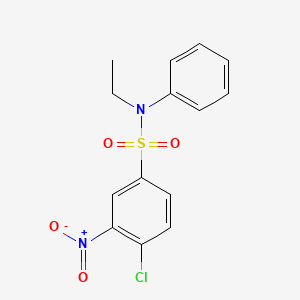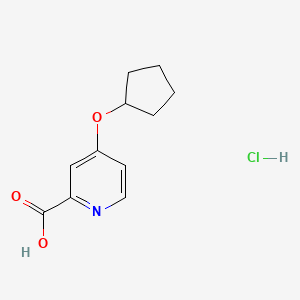
4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2375258-98-1 . It has a molecular weight of 243.69 . The IUPAC name for this compound is 4-(cyclopentyloxy)picolinic acid hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride” is 1S/C11H13NO3.ClH/c13-11(14)10-7-9(5-6-12-10)15-8-3-1-2-4-8;/h5-8H,1-4H2,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 243.69 .Scientific Research Applications
Synthesis and Structural Studies
- The synthesis and structural characterization of cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines indicate their potential in photophysical studies and redox behavior analysis (Neve et al., 1999).
- Insights into the molecular arrangements of substituted hydroxypyridine carboxylic acids highlight the importance of these compounds in understanding molecular interactions and crystal engineering (May et al., 2019).
Bioconversion and Anticancer Applications
- Bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid by Agrobacterium sp. demonstrates the utility of microbial processes in producing valuable chemical intermediates for antituberculous agents (Wieser et al., 1997).
- The synthesis of potential anticancer agents, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, from 4-hydroxypyridine derivatives, showcases the potential of pyridine derivatives in medicinal chemistry for cancer treatment (Temple et al., 1983).
Catalysis and Polymerization
- Crosslinked poly(4-vinylpyridine) hydrochloride serves as an effective catalyst for the acetalization of carbonyl compounds and esterification of carboxylic acids, indicating the role of pyridine derivatives in facilitating chemical transformations (Yoshida et al., 1981).
- The ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid using pyridine derivatives as catalysts highlights the utility of these compounds in the synthesis of biodegradable polymers (Pounder et al., 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-cyclopentyloxypyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)10-7-9(5-6-12-10)15-8-3-1-2-4-8;/h5-8H,1-4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVDUYOMESKKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyloxypyridine-2-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

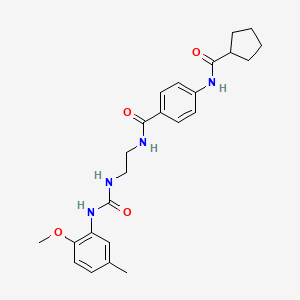
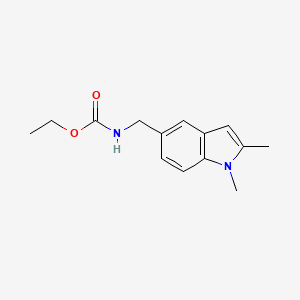
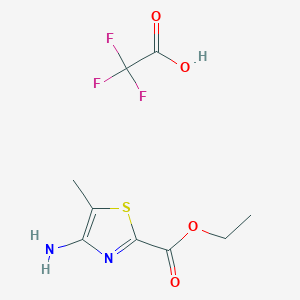
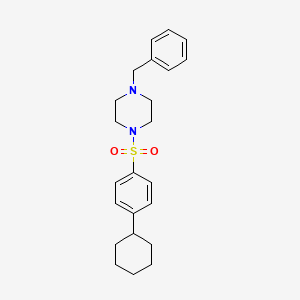
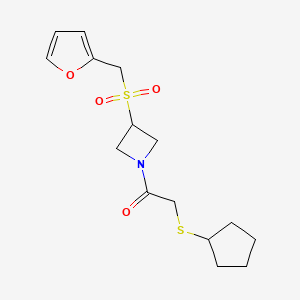
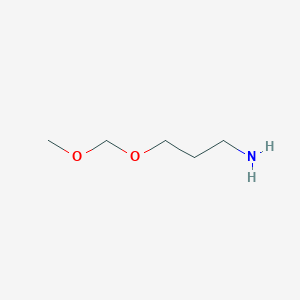
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanesulfonamide](/img/structure/B2892135.png)
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B2892136.png)
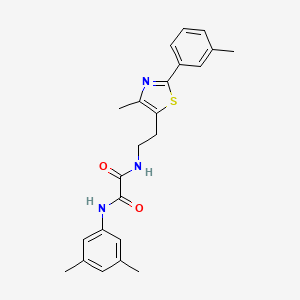
![methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2892142.png)
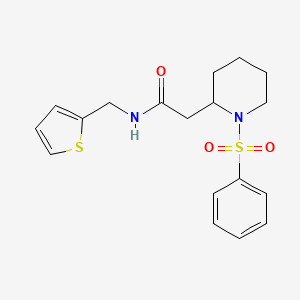
![Oxiran-2-yl-[4-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B2892145.png)

